Scientific Field: Immunology
Summary of Application: Senexin B, a selective CDK8/19 inhibitor, was used to study its impact on the immunogenic profiles of monocytic cells stimulated using influenza virus H1N1 or bacterial lipopolysaccharides.
Methods of Application: The study involved stimulating monocytic cells using influenza virus H1N1 or bacterial lipopolysaccharides, and then treating these cells with Senexin B.
Results or Outcomes: Senexin B was able to prevent the induction of gene expression of proinflammatory cytokines in THP1 and U937 cell lines and in human peripheral blood-derived mononuclear cells.
Scientific Field: Oncology
Methods of Application: The study involved treating the colon adenocarcinoma cell line HCT116 with Senexin B and then subjecting the cells to γ-photon irradiation in doses of 2-10 Gy.
Results or Outcomes: The combination of Senexin B and γ-photon irradiation increased the death of the colon adenocarcinoma cell line HCT116, which was accompanied by the prevention of cell cycle arrest and a decrease of the “senescence” phenotype.
Scientific Field: Endocrinology
Summary of Application: Senexin B, a CDK8/19 inhibitor, was used in combination with the ALK5 inhibitor SB431542 for the generation of induced pluripotent insulin-producing cells (iPICs).
Methods of Application: The study involved treating cells with a combination of Senexin B and SB431542.
Results or Outcomes: The combination treatment afforded the generation of iPICs with in vitro cellular composition and in vivo efficacy comparable to those observed with ALK5iII.
Summary of Application: Senexin B was used to potentiate the tumor-suppressive effect of doxorubicin on established triple-negative breast cancer (TNBC) xenografts.
Methods of Application: The study involved treating TNBC xenografts with a combination of Senexin B and doxorubicin.
Results or Outcomes: The combination treatment was associated with the suppression of NFκB-mediated transcriptional induction of tumor-promoting cytokines.
Summary of Application: Senexin B was used to inhibit RANKL-induced differentiation of murine bone marrow-derived macrophages (BMDMs) into osteoclasts.
Methods of Application: The study involved treating BMDMs with Senexin B and then subjecting the cells to RANKL.
Results or Outcomes: Senexin B increased the bone volume fraction and bone mineral density in injured tibiae in a rat model of cancellous bone injury and regeneration when administered locally at a dose of 1 μg.
Senexin B, also known as BCD-115, is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is characterized by its unique structure, which includes a poly-substituted pyridine core, contributing to its high selectivity and potency against CDK8/19 compared to other kinases. Senexin B is notable for its oral bioavailability, making it a promising candidate for further clinical development .
Senexin B exhibits significant biological activity as an inhibitor of CDK8/19, which play critical roles in regulating transcription and cell cycle progression. Its inhibition leads to:
The synthesis of Senexin B involves several steps that highlight its complex chemical structure:
Senexin B has potential applications primarily in oncology due to its ability to inhibit CDK8/19. Specific applications include:
Interaction studies have demonstrated that Senexin B does not reverse resistance to certain drugs but can alter the growth dynamics of resistant cancer cells. For example:
Several compounds exhibit structural or functional similarities to Senexin B. Here are notable examples:
| Compound Name | Structure Type | CDK Inhibition Selectivity | Unique Features |
|---|---|---|---|
| Senexin A | Quinazoline | Moderate | First identified selective inhibitor of CDK8/19 |
| 15w | Quinazoline | High | Distinct from Senexins; different binding mode |
| SEL120-34A | Pyrimidine | High | Active against acute myeloid leukemia |
| 20g | Pyridine | Moderate | Multi-target profile across various kinases |
Senexin B is unique due to its specific selectivity for CDK8/19 and its favorable pharmacokinetic properties, which enhance its therapeutic potential compared to these similar compounds .
Senexin B is a quinazoline-based chemical compound with the molecular formula C27H26N6O [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry name is 4-[[2-[6-[(4-methyl-1-piperazinyl)carbonyl]-2-naphthalenyl]ethyl]amino]-6-quinazolinecarbonitrile [2] [6]. The chemical structure features a complex heterocyclic framework comprising three distinct structural components: a quinazoline core ring system, a naphthalene moiety, and a methylpiperazine substituent [1] [3].
The quinazoline core consists of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrimidine ring, creating a planar heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [12] [13]. This core structure is substituted at position 4 with an ethylaminonaphthyl chain and at position 6 with a carbonitrile group [1] [4]. The naphthalene portion of the molecule is connected through a two-carbon ethyl linker to the quinazoline amino group, while the 6-position of the naphthalene ring bears a carbonyl group attached to a 4-methylpiperazine moiety [2] [5].
The molecular architecture exhibits significant structural complexity with multiple aromatic systems connected through flexible aliphatic linkers [3] [4]. The compound's Chemical Abstracts Service registry number is 1449228-40-3, and its InChI key is VNADJTWHOAMTLY-UHFFFAOYSA-N [2] [10]. The structural representation in simplified molecular-input line-entry system format is CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N [4] [10].
The molecular weight of Senexin B is consistently reported as 450.53 grams per mole, with some sources citing 450.5 grams per mole [1] [2] [6]. The compound exists as a white to off-white crystalline solid powder under standard conditions [2] [6]. Detailed physicochemical characterization reveals specific thermal and solubility properties that are critical for understanding the compound's behavior under various conditions [2] [24].
| Property | Value |
|---|---|
| Molecular Formula | C27H26N6O |
| Molecular Weight (g/mol) | 450.53 |
| CAS Number | 1449228-40-3 |
| Physical State | Crystalline solid |
| Color | White to off-white |
| Form | Powder |
The predicted boiling point of Senexin B is 724.8 ± 60.0 degrees Celsius, while the predicted density is 1.32 ± 0.1 grams per cubic centimeter [2]. The compound demonstrates good solubility in dimethyl sulfoxide, with concentrations exceeding 22.6 milligrams per milliliter achievable [2] [24]. The predicted acid dissociation constant value is 6.74 ± 0.10, indicating weakly basic properties [2].
| Property | Value |
|---|---|
| Boiling Point (°C) | 724.8 ± 60.0 (Predicted) |
| Density (g/cm³) | 1.32 ± 0.1 (Predicted) |
| Solubility in DMSO (mg/mL) | >22.6 |
| Predicted pKa | 6.74 ± 0.10 |
| Storage Temperature (°C) | -20 |
Mass spectrometric analysis provides comprehensive fragmentation patterns for Senexin B across multiple ionization modes [4]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 451.22408 with a predicted collision cross section of 211.9 square angstroms [4]. Sodium adduct formation [M+Na]+ occurs at mass-to-charge ratio 473.20602, while deprotonated species [M-H]- are observed at 449.20952 [4].
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 451.22408 | 211.9 |
| [M+Na]+ | 473.20602 | 219.6 |
| [M-H]- | 449.20952 | 213.1 |
| [M+NH4]+ | 468.25062 | 214.4 |
| [M+K]+ | 489.17996 | 207.4 |
Quinazoline derivatives represent a significant class of heterocyclic compounds characterized by their bicyclic aromatic structure consisting of fused benzene and pyrimidine rings [12] [13] [15]. The quinazoline scaffold is fundamentally planar, with crystallographic studies of related compounds showing mean deviations from the least-squares plane of constituent ring atoms typically less than 0.03 angstroms [26]. This planarity is a defining structural feature that influences the electronic properties and molecular interactions of quinazoline-based compounds [25] [28].
Senexin B belongs to the 4-aminoquinazoline subclass, where the amino substitution at position 4 creates specific electronic and steric environments [7] [14]. Comparative structural analysis reveals that 4-aminoquinazoline derivatives commonly exhibit enhanced biological activity compared to their unsubstituted analogs [11] [15]. The presence of the carbonitrile group at position 6 in Senexin B represents a relatively uncommon substitution pattern within the quinazoline family, contributing to its unique pharmacological profile [7] [19].
The structural architecture of Senexin B differs significantly from simpler quinazoline derivatives through its extended conjugated system incorporating the naphthalene moiety [7]. While basic quinazoline has a molecular weight of 130.15 grams per mole and formula C8H6N2, Senexin B's molecular complexity is reflected in its substantially higher molecular weight of 450.53 grams per mole [12] [13]. The incorporation of the methylpiperazine carbonyl substituent further distinguishes Senexin B from typical quinazoline pharmacophores [7].
Structural comparison with other 4-anilino-quinazoline kinase inhibitors reveals common features including the presence of hydrogen bond acceptor and donor groups positioned to interact with kinase active sites [14]. However, Senexin B's specific substitution pattern, particularly the ethyl linker between the quinazoline and naphthalene systems, represents a unique structural motif within this compound class [7]. The flexible ethyl chain allows conformational adaptability while maintaining the essential pharmacophoric elements [7] [20].
Structure-activity relationship studies of Senexin B and related derivatives have revealed critical molecular features that determine inhibitory potency against cyclin-dependent kinase 8 and cyclin-dependent kinase 19 [7] [19]. The quinazoline core ring system serves as the primary pharmacophore, with the nitrogen at position 1 forming essential hydrogen bonding interactions with the kinase hinge region [7]. Specifically, molecular docking studies demonstrate that the quinazoline nitrogen-1 forms a conserved hydrogen bond with the amide nitrogen of Ala100 in the cyclin-dependent kinase 8 active site [7].
The 6-carbonitrile substituent plays a crucial role in binding affinity, with the nitrile nitrogen participating in hydrogen bonding with the side chain ammonium group of Lys52 [7]. Replacement of the quinazoline core with a quinoline analog (Senexin C) resulted in improved inhibitory activity, with Lanthascreen inhibitory concentration 50 values decreasing from 11 ± 3 nanomolar for Senexin B to 3.6 ± 1 nanomolar for the quinoline derivative [7]. This enhancement is attributed to the increased basicity of the quinoline nitrogen-1 compared to the quinazoline system [7].
| Compound | Core Ring | Lanthascreen IC50 (nM) | 293-NFκB-Luc IC50 (nM) | MV4-11-Luc IC50 (nM) |
|---|---|---|---|---|
| Senexin B | Quinazoline | 11 ± 3 | 110 ± 15 | 232 ± 42 |
| Senexin C (20a) | Quinoline | 3.6 ± 1 | 56 ± 10 | 108 ± 12 |
| 20c (piperazine) | Quinoline | 5.8 ± 1 | 316 ± 27 | 216 ± 27 |
| 20d (acetylated) | Quinoline | 12 ± 1 | 184 ± 11 | 297 ± 14 |
The naphthalene moiety contributes significantly to binding affinity through pi-cation interactions with Arg356 and pi-pi stacking interactions with His106 [7]. The two-carbon ethyl linker between the quinazoline and naphthalene systems represents an optimal chain length, as both shorter methylene and longer propyl linkers resulted in approximately 3-logarithmic unit reductions in activity [7]. The methylpiperazine substituent is positioned in a solvent-exposed region of the binding pocket, allowing for structural modifications without severely compromising activity [7].
Systematic exploration of piperazine substitutions revealed structure-activity relationships for the tail region [7]. Removal of the methyl group from the piperazine (compound 20c) slightly decreased enzymatic potency but significantly reduced cellular activity by approximately 6-fold [7]. Acetylation of the piperazine nitrogen (20d) recovered cellular activity while maintaining reasonable enzymatic potency [7]. Isosteric replacement with thiomorpholine (20f) led to roughly 3-fold reduction in both enzymatic and cellular activities [7].
While specific X-ray crystallographic data for Senexin B itself is not available in the current literature, extensive crystallographic studies of related cyclin-dependent kinase 8 complexes provide detailed insights into the binding mode and conformational properties of this compound class [7] [20]. Crystal structure analysis of cyclin-dependent kinase 8 in complex with various quinazoline inhibitors reveals consistent binding orientations within the adenosine triphosphate binding cleft [7] [20].
Molecular docking studies using the cyclin-dependent kinase 8 crystal structure (Protein Data Bank identification: 4F7S) predict that Senexin B adopts a binding conformation similar to other quinazoline-based inhibitors [7]. The predicted binding mode shows the quinazoline ring system positioned in the hinge region of the kinase, with the nitrogen-1 forming the critical hydrogen bond with Ala100 [7]. The 6-carbonitrile group extends toward the back pocket of the active site, making contact with Lys52 [7].
Conformational analysis reveals that the ethyl linker between the quinazoline and naphthalene systems provides sufficient flexibility for optimal positioning of both aromatic systems within the binding pocket [7]. The naphthalene ring is predicted to occupy a hydrophobic pocket formed by surrounding amino acid residues, with the methylpiperazine carbonyl group extending toward the solvent-accessible region [7]. The amide oxygen in the bridge between the naphthalene and methylpiperazine rings participates in hydrogen bonding with Lys109 [7].
Comparative crystallographic studies of quinazoline derivatives demonstrate that the quinazoline ring system maintains essential planarity even when incorporated into larger molecular frameworks [26] [27]. Crystal structure analysis of related 4-chlorophenylquinazolin-4(3H)-one reveals that quinazoline units are essentially planar with mean deviations from the least-squares plane of constituent atoms typically less than 0.027 angstroms [26]. This structural rigidity is important for maintaining optimal binding geometries with target proteins [26].
Computational molecular dynamics investigations of cyclin-dependent kinase 8 complexes indicate that the activation loop region exhibits significant flexibility, which may influence ligand binding kinetics [20]. The absence of complete structural information for this region in crystal structures suggests that conformational dynamics play important roles in inhibitor recognition and binding [20]. Binding kinetics studies reveal that Senexin B has dissociation constant values of 2.0 nanomolar for cyclin-dependent kinase 8 and 3.0 nanomolar for cyclin-dependent kinase 19 [7].
| Compound | CDK8 Kd (nM) | CDK19 Kd (nM) | CDK8/cycC Residence Time | CDK19/cycC Residence Time |
|---|---|---|---|---|
| Senexin B | 2.0 | 3.0 | Baseline | Baseline |
| Senexin C | 1.4 | 2.9 | 2-3 fold longer | 2-3 fold longer |